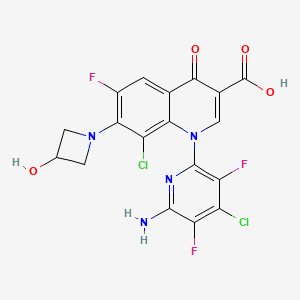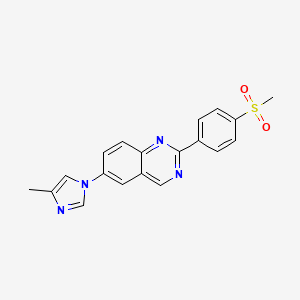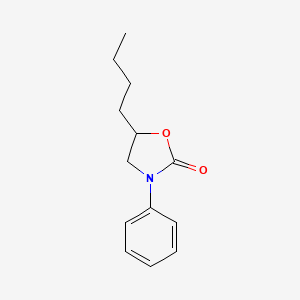
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 5-Chloropyridin-2-ylamine: This intermediate is synthesized through the chlorination of pyridine, followed by amination.
Coupling with Pyrazine Derivative: The 5-Chloropyridin-2-ylamine is then coupled with a pyrazine derivative under specific conditions to form the pyrazin-2-yl)methyl intermediate.
Carbamoylation: The intermediate undergoes carbamoylation to introduce the carbamoyl group.
Final Coupling with 4-Methylpiperazine-1-carboxylate: The final step involves coupling the carbamoylated intermediate with 4-methylpiperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous monitoring of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl and pyrazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as an intermediate in pharmaceuticals.
Other Piperazine Derivatives: Compounds like 1-(3-Buten-1-yl)-4-(2,3-dichlorophenyl)-piperazine and 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine share structural similarities and are used in pharmaceutical research.
Uniqueness
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H19ClN6O3 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
[3-[(5-chloropyridin-2-yl)carbamoyl]pyrazin-2-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19ClN6O3/c1-23-6-8-24(9-7-23)17(26)27-11-13-15(20-5-4-19-13)16(25)22-14-3-2-12(18)10-21-14/h2-5,10H,6-9,11H2,1H3,(H,21,22,25) |
InChI Key |
LMGGPIRYYJVLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OCC2=NC=CN=C2C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)




